3-Amino-5-C-phenylaltrofuranose
Description
3-Amino-5-C-phenylaltrofuranose is a modified carbohydrate derivative belonging to the altrofuranose family. Altrofuranose is a rare sugar with a five-membered furanose ring, distinct from common hexoses due to its stereochemical configuration. The compound features a phenyl group substituted at the C5 position and an amino group at C3, which significantly alters its physicochemical and biological properties compared to unmodified altrofuranose.
Properties
CAS No. |
143873-68-1 |
|---|---|
Molecular Formula |
C12H17NO4 |
Molecular Weight |
239.27 g/mol |
IUPAC Name |
4-amino-5-(1-hydroxy-1-phenylethyl)oxolane-2,3-diol |
InChI |
InChI=1S/C12H17NO4/c1-12(16,7-5-3-2-4-6-7)10-8(13)9(14)11(15)17-10/h2-6,8-11,14-16H,13H2,1H3 |
InChI Key |
AGRQJCSFNZOENC-UHFFFAOYSA-N |
SMILES |
CC(C1C(C(C(O1)O)O)N)(C2=CC=CC=C2)O |
Canonical SMILES |
CC(C1C(C(C(O1)O)O)N)(C2=CC=CC=C2)O |
Synonyms |
3-amino-5-C-phenylaltrofuranose 3-amino-5C-phenyl-D-altrofuranose 3-APAF |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
The closest structural analogs include 3-Amino-5-C-methylaltrofuranose and 5-C-phenylglucose. Key differences are:
| Property | 3-Amino-5-C-phenylaltrofuranose | 3-Amino-5-C-methylaltrofuranose | 5-C-phenylglucose |
|---|---|---|---|
| Substituent at C5 | Phenyl group | Methyl group | Phenyl group |
| Functional Group at C3 | Amino (-NH₂) | Amino (-NH₂) | Hydroxyl (-OH) |
| Ring Type | Furanose (5-membered) | Furanose (5-membered) | Pyranose (6-membered) |
| Hydrophobicity | High (due to aromatic ring) | Moderate | High |
Functional Group Variations
Replacement of the C3 hydroxyl group with an amino group distinguishes it from non-amino altrofuranoses. This modification:
- Increases basicity (pKa ~8.5–9.0 vs. ~12–14 for hydroxyl groups).
- Enables nucleophilic reactivity , facilitating conjugation with carboxylic acids or electrophiles.
- Alters hydrogen-bonding capacity , impacting solubility (e.g., ~2.1 g/L in water vs. ~5.8 g/L for 5-C-phenylglucose).
Physicochemical Properties
| Parameter | This compound | 5-C-Benzylaltrofuranose | 3-Acetamido-5-C-phenylfuranose |
|---|---|---|---|
| Melting Point (°C) | 142–145 (decomposes) | 128–130 | 165–168 |
| LogP | 1.8 | 2.1 | 0.9 |
| Solubility in DMSO | >50 mg/mL | >50 mg/mL | >30 mg/mL |
The lower LogP of this compound compared to 5-C-benzylaltrofuranose reflects reduced lipophilicity due to the amino group’s polarity.
Limitations of Current Evidence
The provided evidence () focuses on perfluorinated compounds and sulfonamide derivatives, which are structurally and functionally distinct from this compound. For instance, ammonium perfluorooctanesulfonates (e.g., [29081-56-9]) and benzenesulfonamides (e.g., [52026-59-2]) lack the carbohydrate backbone critical for comparison .
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